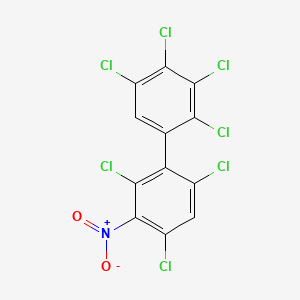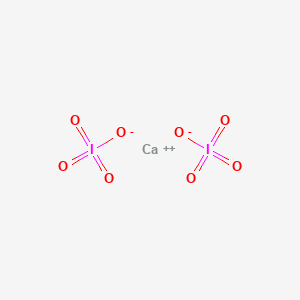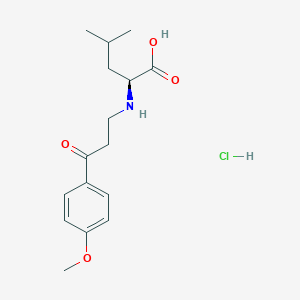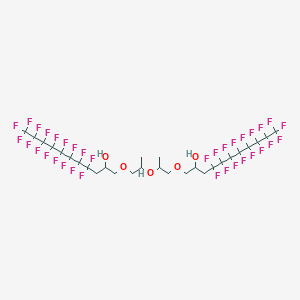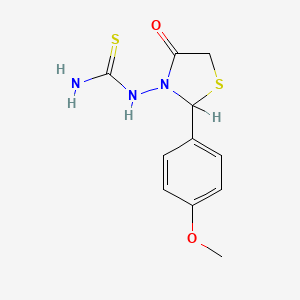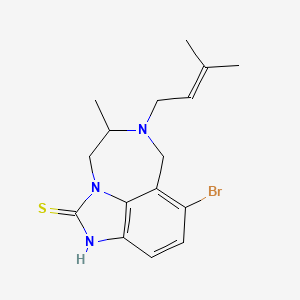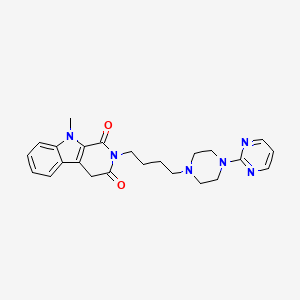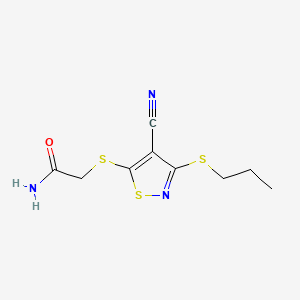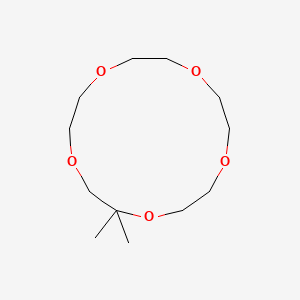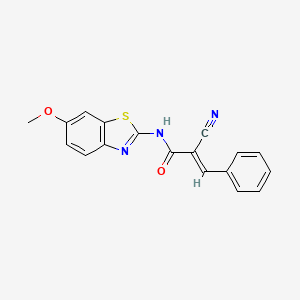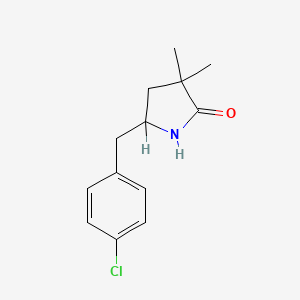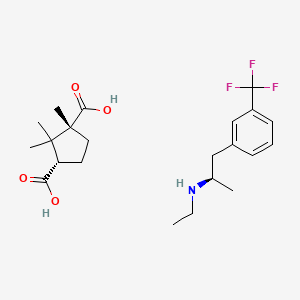
Levofenfluramine (+)-camphorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of levofenfluramine (+)-camphorate involves several steps. The primary synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with nitroethane to form 3-(trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced to 3-(trifluoromethyl)phenyl-2-propanamine using a reducing agent such as lithium aluminum hydride. The final step involves the resolution of the racemic mixture to obtain the levorotatory enantiomer, which is then reacted with camphoric acid to form this compound .
Análisis De Reacciones Químicas
Levofenfluramine (+)-camphorate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Levofenfluramine (+)-camphorate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of amphetamine derivatives.
Biology: It is studied for its effects on neurotransmitter release and receptor interactions.
Mecanismo De Acción
Levofenfluramine (+)-camphorate exerts its effects primarily through the modulation of neurotransmitter systems. It acts as a serotonin releasing agent and a dopamine receptor antagonist . The compound increases the release of serotonin by interacting with serotonin transporters, leading to enhanced serotonergic neurotransmission. Additionally, it antagonizes dopamine receptors, which may counteract its potential anorectic effects .
Comparación Con Compuestos Similares
Levofenfluramine (+)-camphorate is similar to other compounds in the amphetamine family, such as dexfenfluramine and fenfluramine. it is unique in its specific enantiomeric form and its distinct pharmacological profile. Unlike dexfenfluramine, which is primarily responsible for appetite suppression, levofenfluramine is associated with unwanted side effects and does not exhibit significant anorectic properties . Similar compounds include:
Dexfenfluramine: The dextrorotatory enantiomer of fenfluramine.
Fenfluramine: The racemic mixture of levofenfluramine and dexfenfluramine.
This compound’s unique combination of serotonin releasing and dopamine antagonistic properties distinguishes it from other amphetamine derivatives.
Propiedades
Número CAS |
97158-53-7 |
|---|---|
Fórmula molecular |
C22H32F3NO4 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m11/s1 |
Clave InChI |
GBMYZGXLAHAFPC-HJYVOTIRSA-N |
SMILES isomérico |
CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
SMILES canónico |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


